N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Properties
Molecular Formula |
C16H22N6O2 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H22N6O2/c1-21(13-6-4-5-9-17-13)12-7-10-22(11-8-12)14-18-15(23-2)20-16(19-14)24-3/h4-6,9,12H,7-8,10-11H2,1-3H3 |
InChI Key |
ZBEVFBGVUMICET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC(=NC(=N2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylpiperidine and 2-aminopyridine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used as a coupling reagent in peptide synthesis.
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of a triazine ring with piperidine and pyridine rings, which enhances its reactivity and versatility in chemical reactions. This structural uniqueness allows it to be used in a broader range of applications compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
